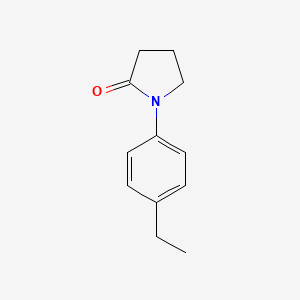

1-(4-Ethylphenyl)-2-pyrrolidinone

Descripción

Contextualization of the Pyrrolidinone Chemical Class in Academic Research

The pyrrolidinone ring, a five-membered lactam, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a wide array of pharmacologically active compounds. nih.govacs.org The structural motif of pyrrolidinone is a versatile scaffold that allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. nih.gov

Academic research has extensively explored the synthesis and therapeutic potential of pyrrolidinone derivatives. nih.gov These compounds have demonstrated significant effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. nih.gov The adaptability of the pyrrolidinone core enables chemists to design and synthesize novel analogues with tailored biological functions, making it a focal point for the development of new therapeutic agents. nih.gov The fundamental structure of 2-pyrrolidinone (B116388) can be produced through several industrial processes, with the liquid-phase ammonolysis of γ-butyrolactone being one of the most common methods. chemicalbook.com

Table 1: Selected Biological Activities of the Pyrrolidinone Chemical Class

| Biological Activity | Description | Reference |

| Antimicrobial | Effective against various bacterial and fungal strains. | nih.gov |

| Anticancer | Shows potential in inhibiting the growth of cancer cells. | nih.gov |

| Anticonvulsant | Exhibits activity in controlling seizures. | nih.gov |

| Anti-inflammatory | Demonstrates properties that can reduce inflammation. | |

| Nootropic | Can enhance cognitive functions like memory and learning. | nih.gov |

Historical Perspective of Research on N-Substituted Pyrrolidinones

Research into N-substituted pyrrolidinones gained significant momentum in the latter half of the 20th century. A landmark development was the synthesis of Piracetam in the late 1960s by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea. nih.gov Piracetam, an N-substituted derivative of 2-pyrrolidinone, was the first compound to be classified as a "nootropic," a term coined by Giurgea himself to describe substances that enhance learning and memory. nih.gov

The pioneering work on Piracetam opened up a new field of pharmaceutical research focused on cognitive enhancers. This led to the development of a family of related compounds, often referred to as racetams, which share the 2-pyrrolidinone core. Following Piracetam, other N-substituted pyrrolidinones such as Aniracetam, Oxiracetam, and Pramiracetam were synthesized and investigated for their nootropic effects.

Beyond nootropics, research has expanded to explore other therapeutic applications of N-substituted pyrrolidinones. For instance, the substitution on the nitrogen atom has been a key area of modification to develop compounds with different biological targets. chemicalbook.com The hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is reactive and can readily undergo substitution reactions, allowing for the creation of a wide variety of N-alkyl and N-aryl pyrrolidones. chemicalbook.com

Current Research Landscape and Gaps for 1-(4-Ethylphenyl)-2-pyrrolidinone

Despite the extensive research into the broader class of N-substituted pyrrolidinones, a review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . There is a notable absence of dedicated studies on its synthesis, characterization, and biological activity.

The current landscape is largely populated by research on structurally related compounds. For example, studies have been conducted on analogues such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which has been investigated as a monoamine uptake inhibitor. nih.gov Research into 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has also been reported, with some compounds showing moderate antibacterial and antioxidant activities. researchgate.net Furthermore, various synthetic methods for creating N-phenyl pyrrolidinone derivatives have been developed, highlighting the chemical tractability of this class of compounds. google.com

The lack of direct research on this compound presents several opportunities for future investigation:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a fundamental first step. This would be followed by its full chemical characterization using modern analytical techniques.

Pharmacological Screening: Given the diverse bioactivities of the pyrrolidinone class, a broad pharmacological screening of this compound is warranted. This could uncover potential therapeutic applications, for instance, as a central nervous system agent, an antimicrobial, or an anticancer compound.

Structure-Activity Relationship (SAR) Studies: Investigating the effect of the 4-ethylphenyl substituent on the biological activity of the pyrrolidinone core would be a valuable contribution to the field. SAR studies could provide insights for the design of more potent and selective derivatives.

Structure

3D Structure

Propiedades

Número CAS |

58403-07-9 |

|---|---|

Fórmula molecular |

C12H15NO |

Peso molecular |

189.25 g/mol |

Nombre IUPAC |

1-(4-ethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-10-5-7-11(8-6-10)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3 |

Clave InChI |

SAANJXKHPZBABZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)N2CCCC2=O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Ethylphenyl)-2-pyrrolidinone

Established methods for the synthesis of this compound and its analogs are well-documented in the chemical literature. These routes offer reliable and versatile pathways to this class of compounds.

One of the most fundamental approaches to the synthesis of 2-pyrrolidinones involves the cyclization of linear precursors. A common method is the reaction of γ-aminobutyric acid (GABA) or its derivatives with an appropriate arylating agent. For the synthesis of this compound, this would typically involve the reaction of 4-ethylaniline (B1216643) with γ-butyrolactone or γ-chlorobutyryl chloride.

Another versatile cyclization strategy involves the reaction of succinic anhydride (B1165640) with 4-ethylaniline to form N-(4-ethylphenyl)succinamic acid, which can then be reduced and cyclized to yield the desired product. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Table 1: Illustrative Cyclization Reactions for 1-Aryl-2-pyrrolidinone Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Conditions | Product |

| 4-Ethylaniline | γ-Butyrolactone | Acid catalyst (e.g., H₂SO₄) | Toluene | Reflux | This compound |

| 4-Ethylaniline | γ-Chlorobutyryl chloride | Base (e.g., Triethylamine) | Dichloromethane | 0 °C to RT | This compound |

| Succinic anhydride | 4-Ethylaniline | - | Acetic Acid | Reflux | N-(4-ethylphenyl)succinamic acid* |

*Intermediate product requiring further reduction and cyclization.

N-Arylation of 2-pyrrolidinone (B116388) is a direct and widely employed method for the synthesis of 1-aryl-2-pyrrolidinones. This approach involves the coupling of 2-pyrrolidinone with an activated aryl compound, such as an aryl halide or boronic acid. The classical Ullmann condensation, which uses a copper catalyst, is a well-established method for this transformation.

Modern variations of the Ullmann reaction often utilize modified catalysts and ligands to improve reaction efficiency and substrate scope. For the synthesis of this compound, this would involve the reaction of 2-pyrrolidinone with a 4-ethylphenyl halide.

Table 2: Typical N-Arylation Conditions for 1-Aryl-2-pyrrolidinone Synthesis

| Arylating Agent | Catalyst System | Base | Solvent | Conditions |

| 4-Ethyliodobenzene | CuI / Ligand (e.g., Phenanthroline) | K₂CO₃ | Toluene | 110-130 °C |

| 4-Ethylbromobenzene | Cu₂O | Cs₂CO₃ | DMF | 120-150 °C |

| 4-Ethylphenylboronic acid | Cu(OAc)₂ / Pyridine | - | Dichloromethane | Room Temperature |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. These methods offer high efficiency, broad functional group tolerance, and mild reaction conditions compared to traditional methods. The synthesis of this compound via this route would involve the coupling of 2-pyrrolidinone with a 4-ethylphenyl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.govacs.orgsemanticscholar.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphines often providing the best results. Various palladium precursors, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used. nih.govacs.org

Table 3: Representative Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone

| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature |

| 4-Ethylbromobenzene | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 °C |

| 4-Ethylchlorobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 °C |

| 4-Ethyltriflate | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 60-80 °C |

Novel Synthetic Approaches and Catalyst Development

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods. These novel approaches aim to reduce waste, minimize energy consumption, and utilize environmentally benign reagents.

Green chemistry principles are increasingly being applied to the synthesis of pyrrolidinones. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can be recycled and reused. For instance, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, represent a highly atom-economical approach. beilstein-journals.org A potential green synthesis of this compound could involve a one-pot reaction of 4-ethylaniline, a γ-keto acid, and a reducing agent under solvent-free conditions or in a green solvent.

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a method to accelerate chemical reactions. nih.govsciensage.infonih.govwisdomlib.orgwisdomlib.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govnih.gov The synthesis of this compound via N-arylation or cyclization reactions could potentially be optimized using microwave heating, leading to a more efficient process. sciensage.infowisdomlib.org

Photochemical methods offer another avenue for the synthesis of complex molecules. nih.govresearchgate.netmdpi.comscispace.com These reactions are initiated by light and can often proceed under mild conditions without the need for thermal energy. A hypothetical photochemical route to this compound might involve the photo-induced coupling of 2-pyrrolidinone with a suitable 4-ethylphenyl precursor. While specific photochemical methods for this exact compound are not established, the general principles of photochemistry offer a promising area for future research. nih.govmdpi.com

Table 4: Comparison of Conventional and Novel Synthetic Approaches

| Method | Advantages | Disadvantages |

| Conventional Heating | Well-established, predictable. | Long reaction times, high energy consumption. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. nih.govnih.gov | Requires specialized equipment, potential for localized overheating. |

| Photochemical | Mild conditions, high selectivity, unique reaction pathways. nih.govmdpi.com | Requires specific light sources, can be limited by substrate absorption. |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and scalability. libretexts.orgresearchgate.net While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to established batch processes for its synthesis.

One of the primary methods for forming the N-aryl bond in this compound is the reaction between γ-butyrolactone and 4-ethylaniline. chemicalbook.com This amidation reaction, typically requiring high temperatures and pressures in batch, can be effectively translated to a flow process. chemicalbook.com In a flow setup, the reactants can be pumped through a heated and pressurized reactor coil, allowing for precise control over reaction parameters and significantly reducing reaction times. libretexts.org

The key parameters for a successful flow synthesis are summarized in the table below. The use of a packed-bed reactor containing a solid-supported catalyst or reagent can also be envisioned to facilitate purification and continuous operation. thieme-connect.de

| Parameter | Typical Range | Rationale |

| Temperature | 200-300 °C | To overcome the activation energy of the amidation reaction. chemicalbook.com |

| Pressure | 10-20 MPa | To maintain the reactants in the liquid phase at high temperatures. chemicalbook.com |

| Residence Time | 5-30 minutes | Precise control in flow reactors allows for optimization to maximize conversion and minimize byproduct formation. libretexts.org |

| Reactant Ratio | Excess amine | To drive the reaction to completion. |

| Solvent | Neat or high-boiling point solvent | To ensure solubility and appropriate reaction conditions. |

Table 1: Typical Parameters for the Flow Synthesis of this compound

Furthermore, multi-step sequences for the synthesis of related heterocyclic compounds have been successfully demonstrated in flow, suggesting that the synthesis and subsequent derivatization of this compound could be performed in a continuous, integrated fashion. thieme-connect.deorgsyn.org

Derivatization and Functionalization of the Pyrrolidinone Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties. These modifications can be targeted at the ethylphenyl moiety or the pyrrolidinone ring itself.

The ethylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethyl group. libretexts.orgquora.com Since the para position is already occupied by the pyrrolidinone nitrogen, substitutions are expected to occur primarily at the ortho position (C-3 and C-5 of the phenyl ring).

Common EAS reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. lumenlearning.comlibretexts.org The conditions for these reactions would need to be carefully optimized to avoid side reactions on the pyrrolidinone ring.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Ethyl-3-nitrophenyl)-2-pyrrolidinone |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-ethylphenyl)-2-pyrrolidinone |

| Sulfonation | Fuming H₂SO₄ | 2-(4-(2-Oxopyrrolidin-1-yl)phenyl)ethanesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-4-ethylphenyl)-2-pyrrolidinone |

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

The electronic nature of the pyrrolidinone substituent (electron-donating or -withdrawing) will also influence the reactivity of the aromatic ring towards electrophilic attack.

The pyrrolidinone ring itself provides opportunities for functionalization. The α-carbon to the carbonyl group (C-3) and the nitrogen atom are key sites for modification.

One approach involves the deprotonation of the α-carbon with a strong base to form an enolate, which can then react with various electrophiles. acs.org This allows for the introduction of alkyl, acyl, or other functional groups at this position. Another strategy is the α-arylation of the pyrrolidinone ring using palladium-catalyzed cross-coupling reactions. nih.gov

The nitrogen atom of the pyrrolidinone, although part of an amide, can undergo further reactions under specific conditions. For instance, reduction of the amide carbonyl group would lead to the corresponding pyrrolidine (B122466) derivative. chemicalbook.com

| Position | Reaction Type | Reagents/Conditions | Potential Products |

| C-3 | Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | 1-(4-Ethylphenyl)-3-alkyl-2-pyrrolidinone |

| C-3 | Arylation | Pd catalyst, ligand, aryl halide | 1-(4-Ethylphenyl)-3-aryl-2-pyrrolidinone nih.gov |

| Carbonyl (C=O) | Reduction | Strong reducing agent (e.g., LiAlH₄) | 1-(4-Ethylphenyl)pyrrolidine |

Table 3: Representative Functionalization Reactions of the Pyrrolidinone Ring

The synthesis of analogues and homologues of this compound can be achieved by modifying the starting materials. Using different substituted anilines in the reaction with γ-butyrolactone would lead to a variety of N-aryl pyrrolidinones with different substitution patterns on the aromatic ring. nih.gov For example, using 4-methylaniline or 4-propylaniline (B1194406) would yield the corresponding N-(4-methylphenyl)- or N-(4-propylphenyl)-2-pyrrolidinones.

Similarly, homologues can be synthesized by using substituted γ-lactones. For instance, reacting 4-ethylaniline with γ-valerolactone would introduce a methyl group at the 5-position of the pyrrolidinone ring.

The palladium-catalyzed carboamination reaction also provides a versatile route to substituted pyrrolidines, which are precursors to pyrrolidinones. nih.gov This method allows for the construction of the pyrrolidine ring with various substituents, which can then be oxidized to the corresponding lactam.

These strategies provide a robust toolbox for the generation of a diverse chemical library based on the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

No experimental Infrared (IR) or Raman spectroscopy data for 1-(4-Ethylphenyl)-2-pyrrolidinone has been found in the reviewed scientific literature.

Theoretically, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O (amide carbonyl) stretching: Typically observed in the range of 1650-1690 cm⁻¹ for five-membered lactams.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching: Expected just below 3000 cm⁻¹.

Aromatic C-H stretching: Expected just above 3000 cm⁻¹.

Ethyl group C-H bending: Vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Similarly, a Raman spectrum would complement the IR data, with the aromatic ring vibrations and the carbonyl stretch typically showing strong signals.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific, experimentally determined Nuclear Magnetic Resonance (NMR) data for this compound are not available in the public domain.

¹H NMR and ¹³C NMR Assignments

Predicted chemical shifts, based on computational models and data from analogous structures, can offer a hypothetical spectrum. However, these are not substitutes for experimental data.

Hypothetical ¹H NMR Data:

Aromatic protons: Two doublets would be expected for the para-substituted phenyl ring, likely in the 7.0-7.5 ppm region.

Pyrrolidinone protons: The three methylene (B1212753) groups of the pyrrolidinone ring would likely appear as multiplets between 2.0 and 4.0 ppm.

Ethyl group protons: A quartet for the methylene group (around 2.6 ppm) and a triplet for the methyl group (around 1.2 ppm) would be anticipated.

Hypothetical ¹³C NMR Data:

Carbonyl carbon: Expected in the 170-180 ppm range.

Aromatic carbons: Four signals would be expected, with the ipso-carbons appearing at distinct chemical shifts.

Pyrrolidinone carbons: Three signals for the methylene groups.

Ethyl group carbons: Two signals for the methylene and methyl carbons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

No 2D NMR data for this compound has been published. These techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, such as those within the pyrrolidinone ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the ethylphenyl group to the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation.

Mass Spectrometry (MS) Fragmentation Analysis

There is no available mass spectrometry data detailing the fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, one might expect to observe the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl group, the pyrrolidinone ring, or the bond connecting the phenyl and pyrrolidinone moieties.

X-ray Crystallography and Solid-State Structural Analysis

No crystal structure for this compound has been deposited in crystallographic databases. An X-ray crystallographic study would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if applicable)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of 1-(4-Ethylphenyl)-2-pyrrolidinone.

The electronic structure of this compound is characterized by the interplay between the aromatic ethylphenyl group and the lactam ring. Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and electronic transitions. The HOMO is primarily localized on the electron-rich ethylphenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group of the pyrrolidinone ring, suggesting this area is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

HOMO: Associated with the electron-donating capacity.

LUMO: Associated with the electron-accepting capacity.

HOMO-LUMO Gap: Relates to chemical reactivity and stability.

The three-dimensional structure of this compound is not rigid. Rotation around the C-N bond connecting the phenyl ring and the pyrrolidinone ring gives rise to different conformers. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable, low-energy conformations. The global minimum energy conformation is dictated by a balance of steric hindrance from the ethyl group and electronic effects. The dihedral angle between the plane of the phenyl ring and the pyrrolidinone ring is a critical parameter, with the lowest energy state typically being a non-planar arrangement that minimizes steric clash while allowing for some degree of electronic conjugation.

Computational methods can accurately predict the spectroscopic signatures of this compound, which is invaluable for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared spectrum can be computed. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the lactam, C-N stretching, and vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the aromatic system.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value Range | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 174-176 ppm | C=O (Lactam Carbonyl) |

| IR | Vibrational Frequency (ν) | 1680-1700 cm⁻¹ | C=O Stretch |

Molecular Docking and Ligand-Target Interactions (non-human specific targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies could explore its potential interactions with various non-human biological targets, such as enzymes in fungi or bacteria. These studies would calculate the binding affinity and analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the carbonyl oxygen of the pyrrolidinone ring could act as a hydrogen bond acceptor, while the ethylphenyl group could engage in hydrophobic interactions within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-human specific activity)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of N-aryl pyrrolidinone analogs, a QSAR model could be developed to predict a specific non-human activity, such as antifungal or herbicidal effects. Molecular descriptors for this compound, such as its hydrophobicity (logP), molecular weight, polar surface area, and electronic parameters, would be calculated and used as variables in the model. The resulting equation could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be employed to investigate the mechanisms of chemical reactions used to synthesize or modify this compound. For example, in a Buchwald-Hartwig amination reaction to form the C-N bond between the ethylphenyl group and the pyrrolidinone nitrogen, DFT calculations can be used. These studies can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and intermediates. This allows for a detailed understanding of the reaction's feasibility, kinetics, and the role of the catalyst, providing insights that can be used to optimize reaction conditions for higher yield and selectivity.

Investigation of Biological and Pharmacological Mechanisms Pre Clinical, Non Human

In Vitro Enzymatic Assays and Inhibition Studies

A thorough search of scientific databases and literature has revealed no specific in vitro enzymatic assays or inhibition studies conducted on 1-(4-Ethylphenyl)-2-pyrrolidinone. Consequently, there is no available data to report on its potential inhibitory or catalytic effects on any specific enzymes.

Receptor Binding Studies in Non-Human Cell Lines or Tissue

There are no published receptor binding studies for this compound in any non-human cell lines or tissue preparations. As a result, its affinity and selectivity for any biological receptors remain uncharacterized.

Modulation of Cellular Pathways and Signaling Cascades in Isolated Systems

Investigations into the effects of this compound on cellular pathways and signaling cascades in isolated systems have not been reported in the scientific literature. Therefore, its potential to modulate any specific intracellular signaling events is currently unknown.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (non-human, non-clinical)

No structure-activity relationship (SAR) studies focusing on this compound within defined non-human, non-clinical biological systems have been identified. Such studies are crucial for understanding how the ethylphenyl substituent at the 1-position of the pyrrolidinone ring influences biological activity, but this information is not available for this specific compound.

Investigation of Mechanisms of Action in Animal Models (excluding human clinical trials, dosage, safety, adverse effects)

There is a lack of research investigating the pharmacological mechanisms of action of this compound in any animal models. Therefore, its in vivo effects and the biological pathways it may influence in a whole-organism context have not been elucidated.

In Vitro Metabolism in Non-Human Biological Systems (e.g., liver microsomes from animals)

No studies on the in vitro metabolism of this compound using non-human biological systems, such as liver microsomes from animal models, have been found in the public domain. Consequently, its metabolic fate, including the identification of potential metabolites and the enzymes responsible for its biotransformation, remains undetermined.

Based on a comprehensive review of existing scientific literature, there is a significant lack of pre-clinical data regarding the biological and pharmacological mechanisms of this compound. No studies were found pertaining to its enzymatic activity, receptor binding profile, influence on cellular pathways, structure-activity relationships, or in vitro metabolism in non-human systems. This indicates that this compound is a largely uncharacterized compound from a pharmacological and biological perspective. Further research is necessary to determine its potential biological effects.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways (non-human)

While the specific biological activities of 1-(4-Ethylphenyl)-2-pyrrolidinone are not yet extensively documented, the broader class of N-arylated pyrrolidines and pyrrolidinones exhibits a wide range of biological effects, offering a roadmap for future investigation in non-human systems. nih.gov These compounds have shown potential as plant activators, suggesting that this compound could be explored for applications in agriculture, such as enhancing crop resilience or promoting growth. nih.gov

Further research could investigate its effects on specific biological pathways in non-human models. For instance, related compounds have demonstrated antihypoxic and neuroprotective effects, opening avenues for studying this compound in veterinary models of neurological conditions or in cellular models of oxygen deprivation. nih.gov The exploration of its potential as an antimicrobial or antifungal agent against pathogens relevant to agriculture or animal health also represents a valid research trajectory, given the known activities of similar heterocyclic compounds. nih.gov

Table 1: Potential Non-Human Biological Research Areas for this compound

| Research Area | Potential Application/Target | Rationale Based on Related Compounds |

| Agrochemicals | Plant growth regulation, fungicide, herbicide. | N-arylated pyrrolidines have been identified as potential plant activators. nih.gov |

| Veterinary Science | Investigation in non-human models of hypoxia or neurological disease. | Related compounds show antihypoxic and anti-Alzheimer activities. nih.gov |

| Aquaculture | Control of microbial pathogens in aquatic environments. | Pyrrolidinone scaffolds are known to possess antibacterial and antifungal properties. nih.gov |

| Entomology | Insecticidal or insect-repellent activity. | Nitrogen-containing heterocycles are a common feature in insecticides. |

Development of Advanced Synthetic Strategies

The synthesis of N-aryl pyrrolidones, including this compound, is an active area of research focused on improving efficiency, yield, and substrate scope. nih.gov Traditional methods are being supplemented and replaced by more advanced catalytic systems and novel reaction pathways.

Modern transition-metal catalyzed cross-coupling reactions are prominent in N-arylation. nih.gov The Buchwald-Hartwig and Chan-Evans-Lam couplings, for example, provide reliable routes to form the crucial aryl-nitrogen bond under relatively mild conditions. nih.gov Another significant area of development is the use of multicomponent reactions (MCRs), which offer the advantage of synthesizing complex molecules like substituted pyrrolidinones in a single, atom-economical step. tandfonline.comresearchgate.net These reactions combine three or more starting materials at once, reducing waste and simplifying purification processes. tandfonline.com

Emerging strategies also include metal-free synthesis and novel cascade reactions. acs.org For instance, a recently developed Smiles-Truce cascade allows for the one-pot synthesis of functionalized pyrrolidinones from commercially available starting materials without the need for a metal catalyst. acs.org

Table 2: Comparison of Advanced Synthetic Strategies for N-Aryl Pyrrolidinones

| Synthetic Strategy | Typical Catalysts/Reagents | Key Advantages | Relevant Findings |

| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine (B1218219) ligands. | High functional group tolerance, broad substrate scope. | A well-established method for N-arylation of lactams. nih.gov |

| Ullmann Condensation | Copper catalysts, often requiring high temperatures. | Cost-effective metal catalyst. | Classic method, with modern advancements lowering reaction temperatures. nih.gov |

| Multicomponent Reactions (MCRs) | Various catalysts (e.g., I₂, K₂CO₃) or catalyst-free. | High atom economy, operational simplicity, reduced waste. tandfonline.comresearchgate.net | Enables the synthesis of diverse pyrrolidine (B122466) derivatives in a single step. tandfonline.com |

| Smiles-Truce Cascade | Base-mediated (e.g., NaH, K₂CO₃). | Metal-free, operationally simple, access to densely functionalized products. acs.org | A novel, one-pot process involving nucleophilic ring-opening and aryl transfer. acs.org |

| Reductive Amination | Heterogeneous metal catalysts (e.g., Pt, Ru) with H₂. | Can utilize bio-derived feedstocks like levulinic acid. researchgate.netnih.gov | A key route for producing N-substituted pyrrolidones from biomass precursors. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Property Prediction (non-clinical)

The use of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research by enabling the accurate prediction of molecular properties from structure alone, thereby accelerating the discovery and development process. ijisae.orgnih.gov For a compound like this compound, these computational tools can be applied to forecast a wide range of non-clinical parameters without the need for extensive and costly laboratory experiments. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a classical approach, correlating structural or physicochemical descriptors with specific properties. nih.gov More advanced methods, such as deep learning and graph neural networks, can learn complex relationships directly from the molecular graph. ijisae.org These models can predict fundamental physicochemical properties like solubility and melting point, as well as complex pharmacokinetic properties relevant to preclinical studies, such as plasma clearance and volume of distribution. researchgate.netnih.gov By training models on large datasets of existing chemical compounds, researchers can generate reliable predictions for new molecules like this compound, guiding synthetic efforts and prioritizing compounds for further testing. nih.govresearchgate.net

Table 3: Application of AI/ML in Non-Clinical Property Prediction

| Property to Predict | Machine Learning Approach | Potential Impact on Research |

| Physicochemical Properties (e.g., solubility, logP) | Graph Neural Networks (GNNs), Random Forest. nih.gov | Guides formulation development and predicts environmental fate. |

| Pharmacokinetic Properties (e.g., clearance, bioavailability) | Deep Neural Networks (DNNs), Support Vector Machines (SVMs). nih.govnih.gov | Prioritizes compounds with favorable profiles in early-stage non-clinical studies. |

| Material Properties (e.g., polymer compatibility, thermal stability) | Recurrent Neural Networks (RNNs), Convolutional Neural Networks (CNNs). ijisae.orgresearchgate.net | Accelerates the discovery of new materials and polymer formulations. |

| Synthetic Accessibility | Transformer-based models, retrosynthesis prediction algorithms. | Optimizes synthetic routes for efficiency and cost-effectiveness. |

Sustainable and Green Chemistry Approaches in Research and Production

The principles of green chemistry are increasingly integral to chemical synthesis and manufacturing, aiming to reduce environmental impact and improve safety. skpharmteco.com The production of this compound and related compounds is being re-evaluated through this lens. sruc.ac.uk A key focus is the replacement of hazardous solvents, such as N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), with greener alternatives. rsc.org

Research is also directed towards developing solvent-free reaction conditions, for example, using grinding techniques, which can lead to high-yield synthesis with minimal waste. researchgate.net The use of multicomponent reactions is inherently green due to high atom economy, reducing the number of synthetic steps and the associated waste generation. tandfonline.commdpi.com Furthermore, there is growing interest in utilizing renewable feedstocks. chemrxiv.org For instance, the pyrrolidinone ring can be synthesized from biomass-derived levulinic acid through processes like reductive amination, offering a sustainable alternative to petroleum-based starting materials. researchgate.net The adoption of energy-efficient methods, such as microwave or ultrasound-assisted synthesis, also contributes to a greener chemical process. tandfonline.comsruc.ac.uk

Table 4: Green Chemistry Strategies for this compound

| Green Chemistry Principle | Strategy | Example Application |

| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., NMP, DMF). | Use of bio-derived solvents like γ-valerolactone (GVL) or performing reactions in water. rsc.org |

| Atom Economy | Employ multicomponent reactions (MCRs). | One-pot synthesis of the pyrrolidinone scaffold, maximizing the incorporation of starting materials into the final product. researchgate.net |

| Use of Renewable Feedstocks | Synthesize the pyrrolidinone core from biomass. | Use of levulinic acid, derived from carbohydrates, as a precursor. researchgate.net |

| Design for Energy Efficiency | Utilize alternative energy sources. | Microwave or ultrasound irradiation to reduce reaction times and energy consumption compared to conventional heating. tandfonline.com |

| Catalysis | Use of recyclable or highly efficient catalysts. | Development of heterogeneous catalysts that can be easily separated and reused. researchgate.net |

| Waste Prevention | Adopt solvent-free reaction conditions. | Solid-state synthesis via grinding to produce polysubstituted 2-pyrrolidinones without bulk solvents. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.